molecular formula C40H63N9O8S B1609675 Barusiban CAS No. 285571-64-4

Barusiban

Número de catálogo B1609675
Número CAS: 285571-64-4
Peso molecular: 830.1 g/mol
Clave InChI: UGNGRKKDUVKQDF-IHOMMZCZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Barusiban has been used in trials studying the treatment of Infertility and In Vitro Fertilisation (IVF) Treatment.

Aplicaciones Científicas De Investigación

Tocolytic Agent in Preterm Labor

Barusiban is primarily researched for its application as a tocolytic agent to manage preterm labor. Studies have shown its effectiveness in suppressing oxytocin-induced preterm labor in non-human primates. In these studies, barusiban demonstrated a capacity to effectively suppress uterine contractility in response to repeated oxytocin challenge, suggesting its potential therapeutic effectiveness in long-term treatment of preterm labor (Reinheimer et al., 2006). Another study evaluated the effect of barusiban in threatened preterm labor at late gestational age, highlighting its safety profile but noting its similar efficacy to placebo in stopping preterm labor (Thornton et al., 2009).

Placental Transfer

Research has also focused on the placental transfer of barusiban, an important aspect considering its potential use in pregnant women. A study reported limited placental transfer of barusiban in rabbit, monkey, and human models, suggesting the ex vivo human cotyledon model's usefulness in assessing future drug candidates for pregnant women (Helmer et al., 2020).

Comparison with Other Tocolytics

Barusiban has been compared to other tocolytics like atosiban in terms of efficacy and duration of action. A study highlighted barusiban's higher potency and longer duration of action compared to atosiban, which could offer improved treatment options for preterm labor (Reinheimer et al., 2005). Another study examined barusiban's inhibitory effect on oxytocin-induced contractions in preterm and term pregnant women, underscoring its potential as a tocolytic agent (Pierzynski et al., 2004).

Oxytocin Receptor Binding

Barusiban's mechanism of action involves interaction with oxytocin receptors. Studies have delved into understanding the binding domains of the oxytocin receptor for barusiban, highlighting its selectivity compared to other antagonists (Gimpl et al., 2005).

Novel Study Designs

Unique study designs have been employed to investigate barusiban, such as a study involving pregnant and neonatal monkeys, which included behavioral and immunological endpoints. This approach allowed for a comprehensive assessment of barusiban's effects on both maternal and offspring well-being (Rasmussen et al., 2007).

Propiedades

Número CAS

285571-64-4

Nombre del producto

Barusiban

Fórmula molecular

C40H63N9O8S

Peso molecular

830.1 g/mol

Nombre IUPAC

(4S,7S,10S,13S,16R)-N-[(2S)-5-amino-1-hydroxypentan-2-yl]-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-10-[(2R)-butan-2-yl]-16-(1H-indol-3-ylmethyl)-N-methyl-6,9,12,15,18-pentaoxo-1-thia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/C40H63N9O8S/c1-6-23(3)34-38(55)46-31(20-32(42)51)36(53)45-29(40(57)49(5)26(22-50)11-10-16-41)14-17-58-18-15-33(52)44-30(19-25-21-43-28-13-9-8-12-27(25)28)37(54)47-35(24(4)7-2)39(56)48-34/h8-9,12-13,21,23-24,26,29-31,34-35,43,50H,6-7,10-11,14-20,22,41H2,1-5H3,(H2,42,51)(H,44,52)(H,45,53)(H,46,55)(H,47,54)(H,48,56)/t23-,24+,26+,29+,30-,31+,34+,35+/m1/s1

Clave InChI

UGNGRKKDUVKQDF-IHOMMZCZSA-N

SMILES isomérico

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCSCCC(=O)N[C@@H](C(=O)N1)CC2=CNC3=CC=CC=C32)C(=O)N(C)[C@@H](CCCN)CO)CC(=O)N)[C@H](C)CC

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CCSCCC(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)C(=O)N(C)C(CCCN)CO)CC(=O)N)C(C)CC

SMILES canónico

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CCSCCC(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)C(=O)N(C)C(CCCN)CO)CC(=O)N)C(C)CC

Otros números CAS

285571-64-4

Secuencia

WIXNXX

Sinónimos

barusiban

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Barusiban
Reactant of Route 2
Barusiban
Reactant of Route 3
Barusiban
Reactant of Route 4
Barusiban
Reactant of Route 5
Barusiban
Reactant of Route 6
Barusiban

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.